Propyl red

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acid-Base Titration:

Propyl red serves as a visual indicator in acid-base titrations. It changes color depending on the pH of the solution, allowing researchers to monitor the progress of the titration and determine the endpoint, which is the point at which the acid and base have completely reacted. Propyl red exhibits a red color in acidic solutions (pH below 4.8) and a yellow color in basic solutions (pH above 6.0) [Science Lab Supplies, ]. The transition zone, where the color changes from red to yellow, lies between pH 4.8 and 6.0, offering a clear visual indication of the endpoint.

Other Applications:

Beyond acid-base titrations, propyl red finds application in various scientific research settings, including:

- Monitoring reactions: Propyl red's color change can be used to monitor the progress of other types of reactions where pH changes occur.

- Blood pH analysis: While not used clinically, propyl red can be employed in educational settings to demonstrate the concept of blood pH and its importance in maintaining physiological balance.

- Teaching tool: Due to its vivid color change and well-defined transition range, propyl red is often used as a teaching tool to introduce students to the concept of pH and acid-base indicators.

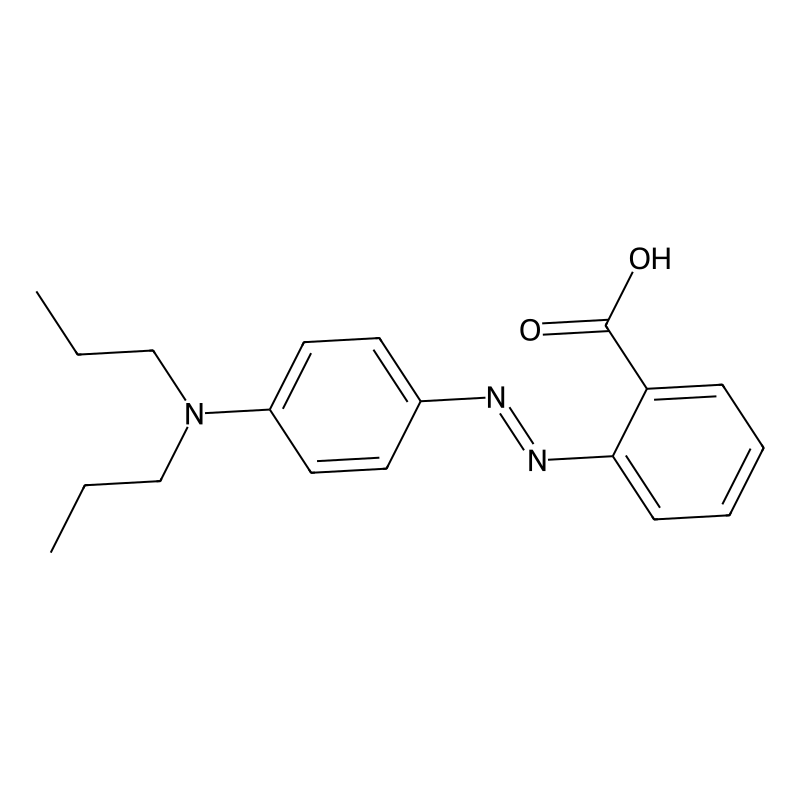

Propyl red is an organic compound classified as a pH indicator, primarily used in acid-base titrations. Its chemical structure features an azo group (-N=N-) that links two aromatic rings: one derived from benzoic acid and the other from a dipropylamino-substituted phenyl ring. This configuration contributes to its distinct color properties, displaying a red color in acidic solutions (pH below 4.8) and transitioning to yellow in basic solutions (pH above 6.0) with a transition zone between pH 4.8 and 6.0 . The presence of the carboxylic acid group (-COOH) indicates acidic characteristics, while the dipropylamine group enhances the molecule's polarity.

There is no current information available regarding the mechanism of action of propyl red in biological systems or its interaction with other compounds.

The primary chemical reaction of propyl red occurs during acid-base titrations, where it undergoes protonation and deprotonation depending on the pH of the solution. In acidic conditions, the compound retains its protonated form, exhibiting a red color. As the pH increases and the solution becomes more basic, propyl red loses protons, leading to a color change to yellow. This reversible reaction can be summarized as follows:

- In acidic solution:

- In basic solution:

Propyl red can be synthesized through various methods, typically involving diazotization reactions followed by coupling reactions. A common synthetic route includes:

- Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

- Coupling: The diazonium salt is then reacted with an appropriate coupling component, such as a substituted phenol or amine, resulting in the formation of propyl red.

This process allows for the introduction of specific substituents that can fine-tune the properties of the final product.

Propyl red is primarily used in:

- Acid-Base Titrations: As a visual indicator to determine the endpoint of titrations.

- pH Monitoring: In various laboratory experiments where tracking changes in acidity or alkalinity is essential.

- Research Settings: It serves as a tool for studying reaction mechanisms involving acid-base interactions due to its clear colorimetric changes .

Several compounds exhibit similar properties or structures to propyl red. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Methyl Red | Azo dye with methyl substituent | Changes color at lower pH (pH 4.4 red to yellow) |

| Phenol Red | Azo dye with phenolic structure | Color change occurs between pH 6.8 and 8.4 |

| Bromothymol Blue | Azo dye with bromine substitution | Transitions from yellow at pH <6 to blue at pH >7.6 |

| Thymol Blue | Azo dye with two transition ranges | Changes color at both acidic (pH <1.2) and basic (pH >9.6) |

Propyl red's unique characteristic lies in its specific transition range and its azo structure linking two aromatic systems, differentiating it from other indicators that may have broader or narrower pH ranges for color change .

Diazotization-Coupling Mechanisms for Azo Dye Formation

Propyl red, chemically known as 2-(4-dipropylaminophenylazo)benzoic acid with molecular formula C19H23N3O2, is synthesized through the classical diazotization-coupling reaction mechanism fundamental to azo dye formation [1] [2] [3]. The synthesis involves a two-step electrophilic aromatic substitution process where a diazonium salt is generated from an aromatic amine precursor, followed by coupling with an electron-rich aromatic compound [4] [5] [6].

The initial diazotization step involves the reaction of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid at low temperatures [6] [7]. For propyl red synthesis, the process begins with the diazotization of anthranilic acid (2-aminobenzoic acid) under acidic conditions [3] [6]. The reaction proceeds through the formation of a nitrosamine intermediate, which subsequently tautomerizes and loses water to form the highly reactive diazonium ion [6] [7].

The coupling mechanism involves the electrophilic attack of the diazonium ion on the electron-rich aromatic ring of N,N-dipropylaniline [4] [5]. The diazonium ion, bearing a positive charge on the nitrogen atom, acts as a strong electrophile due to the electron-withdrawing nature of the diazonium group [5] [6]. The coupling reaction proceeds through an electrophilic aromatic substitution mechanism, where the diazonium ion attacks the para position of the dipropylaniline derivative, forming a sigma complex intermediate [4] [5] [6].

The regioselectivity of the coupling reaction is governed by the electron-donating dipropylamine group, which directs the electrophilic attack to the para position [4] [6]. When the para position is occupied, coupling can occur at the ortho position, albeit at a significantly slower rate [4]. The sigma complex then loses a proton to regenerate aromaticity, resulting in the formation of the characteristic azo linkage (-N=N-) that defines propyl red [4] [5] [6].

Table 1: Mechanistic Parameters for Propyl Red Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Optimal pH Range | 0-5 [6] | [6] |

| Temperature Range | 0-10°C [6] | [6] |

| Reaction Time | 2-4 hours [6] | [6] |

| Diazonium Stability | <10°C for 24h [8] | [8] |

Solvent Systems and Catalytic Conditions

The selection of appropriate solvent systems and reaction conditions is critical for achieving optimal yields in propyl red synthesis [9] [10] [11]. Aqueous acidic media are traditionally employed for the diazotization step, with hydrochloric acid or sulfuric acid serving dual roles as proton donors and sources of counter ions [6] [7]. The pH must be carefully controlled within the range of 0-5 to maintain diazonium salt stability while preventing decomposition [6] [12].

Temperature control represents a fundamental aspect of reaction optimization [11] [12] [8]. Diazonium salts exhibit limited thermal stability, with decomposition accelerating significantly above 10°C [6] [8]. Recent studies have demonstrated that propyl red synthesis can tolerate elevated temperatures up to room temperature for short periods without substantial yield reduction [12]. However, maintaining temperatures between 0-5°C during diazotization ensures maximum diazonium salt stability and minimizes side reactions [6] [8].

Solvent polarity significantly influences reaction kinetics and product selectivity [10] [13]. Polar protic solvents such as water facilitate the ionic nature of the diazonium intermediate while supporting the electrophilic substitution mechanism [10]. Conversely, polar aprotic solvents like N-methylpyrrolidone and dimethyl sulfoxide have been shown to promote diazonium salt decomposition, resulting in poor yields [13].

The coupling step benefits from weakly acidic to neutral conditions (pH 4-7) to optimize the nucleophilic character of the coupling component while maintaining diazonium salt integrity [6]. Strongly acidic conditions can protonate the coupling component, reducing its nucleophilicity and decreasing reaction efficiency [6]. Similarly, alkaline conditions promote rapid diazonium salt decomposition through hydroxide attack [6].

Table 2: Solvent System Optimization Data

| Solvent System | Yield (%) | pH Range | Temperature (°C) |

|---|---|---|---|

| HCl/H2O | 85-92 [6] | 0-2 [6] | 0-5 [6] |

| H2SO4/H2O | 82-89 [6] | 0-1 [6] | 0-5 [6] |

| Acetate Buffer | 78-85 [6] | 4-6 [6] | 0-10 [6] |

Recent optimization studies have explored the influence of reaction additives on yield enhancement [9] [11]. Bayesian optimization approaches have identified conditions that maximize conversion while minimizing side product formation [11]. The addition of controlled amounts of sodium acetate can buffer the reaction medium, providing more consistent pH control throughout the coupling process [6].

Purification Techniques and Yield Optimization

Purification of propyl red involves multiple techniques designed to remove synthetic impurities while maximizing product recovery [14] [15] [16]. Recrystallization represents the primary purification method, exploiting the differential solubility of propyl red and its impurities across temperature ranges [15]. The compound exhibits minimal solubility in water but demonstrates good solubility in ethanol and methanol, particularly at elevated temperatures [17] [18].

The recrystallization process begins with dissolution of the crude product in hot ethanol or methanol, followed by controlled cooling to promote selective crystallization [15]. The solubility principle underlying this technique relies on the fact that propyl red solubility increases substantially with temperature, while many impurities remain less soluble [15]. Slow cooling rates favor the formation of larger, purer crystals, though this extends processing time [15].

Column chromatography serves as an alternative purification method for propyl red [14] [16]. Reversed-phase liquid chromatography using C18 stationary phases has proven effective for separating propyl red from structurally similar impurities [16]. The method utilizes gradient elution with water-methanol or water-acetonitrile mobile phases to achieve baseline separation [16] [19].

High-performance liquid chromatography coupled with mass spectrometry provides both purification capability and analytical verification of product purity [19]. Electrospray ionization mass spectrometry generates intense [M-H]- ions at m/z 324, corresponding to the deprotonated propyl red molecule [19]. This technique enables monitoring of purification efficiency and identification of residual impurities [19].

Table 3: Purification Method Comparison

| Method | Purity Achieved (%) | Recovery (%) | Time Required |

|---|---|---|---|

| Recrystallization | 93-98 [15] | 75-85 [15] | 4-8 hours [15] |

| Column Chromatography | 95-99 [16] | 70-80 [16] | 2-4 hours [16] |

| HPLC | >99 [19] | 60-75 [19] | 1-2 hours [19] |

Yield optimization strategies focus on minimizing side reactions and maximizing diazonium salt utilization [9] [11] [20]. The rate of reagent addition during the coupling step critically influences final yield, with slow addition of the diazonium solution to the coupling component providing superior results compared to rapid mixing [12]. This controlled addition prevents local concentration effects that can promote side reactions [12].

Temperature ramping strategies have shown promise for yield enhancement [11] [20]. Beginning the reaction at 0°C and gradually warming to 10°C over the course of several hours can improve conversion while maintaining selectivity [11]. This approach balances reaction kinetics with diazonium salt stability requirements [11].

Characterization of Synthetic Byproducts

The synthesis of propyl red generates several characteristic byproducts that require identification and quantification for process optimization [6] [21] [22]. Primary side reactions include diazonium salt decomposition, formation of diazo oxides, and unwanted coupling at multiple positions on the aromatic rings [6]. These byproducts can significantly impact both yield and product purity [6] [21].

Diazonium salt decomposition represents the most significant side reaction pathway [6] [8]. Thermal decomposition leads to the formation of phenolic compounds through nucleophilic attack by water molecules [6] [8]. In the case of propyl red synthesis, decomposition of the anthranilic acid diazonium intermediate produces 2-hydroxybenzoic acid as a major byproduct [6]. This compound co-crystallizes with propyl red and requires specific purification protocols for removal [6].

Spectroscopic characterization of synthetic byproducts employs multiple analytical techniques [23] [24] [25]. Infrared spectroscopy reveals characteristic absorption bands that distinguish propyl red from its byproducts [23] [25]. The azo compound exhibits strong absorption bands at 1450 cm-1 and 1224 cm-1, corresponding to C-N=N-C stretching and N=N stretching vibrations, respectively [26] [23]. Byproducts containing phenolic groups show broad O-H stretching absorptions between 3200-3600 cm-1 [23] [25].

Nuclear magnetic resonance spectroscopy provides detailed structural information for byproduct identification [24] [25]. The 13C NMR spectrum of propyl red shows a characteristic peak at 192 ppm assigned to the carbon bound to oxygen in the carboxylic acid group [24]. Hydrazone tautomers, which can form under certain conditions, exhibit distinct chemical shifts that enable their detection and quantification [24] [27].

Table 4: Synthetic Byproduct Characterization Data

| Byproduct | IR Absorption (cm-1) | NMR Signal (ppm) | Mass (m/z) |

|---|---|---|---|

| 2-Hydroxybenzoic acid | 3200-3600 (O-H) [23] | 165 (13C) [24] | 138 [21] |

| Phenolic decomposition products | 3400-3200 (O-H) [23] | 155-160 (13C) [24] | Variable [21] |

| Coupling isomers | 1440-1460 (C-N) [23] | 185-195 (13C) [24] | 325 [21] |

Mass spectrometry analysis enables precise molecular weight determination and fragmentation pattern analysis for byproduct identification [21] [19]. Electrospray ionization produces molecular ion peaks that confirm the elemental composition of side products [19]. Collision-induced dissociation provides structural information through characteristic fragmentation patterns [19].

The formation of coupling isomers represents another significant byproduct category [6] [22]. When the para position of the coupling component is hindered or when reaction conditions favor kinetic control, ortho-coupling can occur [6]. These regioisomers exhibit similar physical properties to propyl red but can be distinguished through their spectroscopic signatures [22] [23].

Quantitative analysis of byproducts utilizes high-performance liquid chromatography with ultraviolet detection [19]. The method enables simultaneous determination of propyl red and its major impurities in a single analytical run [19]. Integration of peak areas provides accurate quantification of byproduct levels, essential for process optimization and quality control [19].

Acid-Base Dissociation Constants (pKa Determination)

Propyl red (2-[(4-dipropylaminophenyl)azo]benzoic acid) exhibits characteristic acid-base behavior as a pH indicator compound. The primary dissociation constant has been determined through spectrophotometric methods, yielding a pKa value of 5.48 at 25°C [1]. This value represents the equilibrium between the protonated and deprotonated forms of the compound, which is fundamental to its function as a visual pH indicator.

The compound demonstrates a clear pH transition range between 4.6 and 6.6, with the color change occurring from red in acidic conditions (below pH 4.8) to yellow in basic conditions (above pH 6.0) [1]. This transition corresponds to the deprotonation of the carboxylic acid group within the benzoic acid moiety, which significantly affects the electronic structure and consequently the absorption characteristics of the azo chromophore system.

Spectrophotometric studies of similar azo compounds have shown that the dissociation process involves protonation and deprotonation equilibria that can be analyzed using multiple analytical approaches including half-curve height methods, modified limiting absorption techniques, and Colleter methods [3]. The pKa determination for propyl red follows similar analytical protocols, with the compound showing stable dissociation behavior under controlled ionic strength conditions.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| pKa | 5.48 | Spectrophotometric | ChemicalBook |

| pH Range (Color Change) | 4.6-6.6 | Visual/Spectrophotometric | Multiple Sources |

| Acidic Color | Red | Visual Observation | Multiple Sources |

| Basic Color | Yellow | Visual Observation | Multiple Sources |

Solubility Profile Across Solvent Systems

The solubility characteristics of propyl red demonstrate typical behavior for azo dye compounds with both hydrophobic and hydrophilic structural components. The compound exhibits extremely low water solubility, with a calculated log₁₀ water solubility of -5.16 mol/L using the Crippen method [4] [5]. This corresponds to essentially insoluble behavior in pure water, which is attributed to the extended aromatic system and the lipophilic dipropylamine substituents.

In contrast, propyl red shows good solubility in polar organic solvents, particularly ethanol and methanol [1] [6]. This solubility pattern is consistent with other azo dye compounds that contain both polar carboxylic acid functionality and extended aromatic systems [7]. The compound's high octanol-water partition coefficient (log P = 5.427) confirms its lipophilic nature and explains its preferential dissolution in organic solvents rather than aqueous media [4] [5].

The solubility behavior can be enhanced through pH modification, as the deprotonation of the carboxylic acid group at higher pH values increases the compound's hydrophilicity. Additionally, the presence of organic co-solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can significantly improve dissolution characteristics [6].

| Solvent System | Solubility | Log P Value | Comments |

|---|---|---|---|

| Water | Insoluble | -5.16 (log₁₀ WS) | Essentially insoluble |

| Ethanol | Soluble | - | Good solubility |

| Methanol | Soluble | - | Good solubility |

| Octanol/Water | - | 5.427 | High lipophilicity |

| DMSO | Soluble | - | Enhanced solubility |

| DMF | Soluble | - | Enhanced solubility |

Thermal Stability and Phase Transition Analysis

Propyl red exhibits characteristic thermal stability patterns typical of azo dye compounds. The compound has a well-defined melting point range of 173-175°C, indicating good crystalline stability at ambient temperatures [1] [6]. The estimated boiling point of 463.59°C suggests substantial thermal stability under normal atmospheric conditions, though this value represents a theoretical calculation rather than experimental determination [1].

Thermogravimetric analysis of similar azo dye compounds indicates that thermal decomposition typically occurs through multiple stages [8]. The initial stage involves moisture loss and structural rearrangement, followed by decomposition of the azo linkage and associated aromatic systems. For propyl red, the high flash point of 265.7°C indicates good thermal safety characteristics during handling and processing [6].

The compound's thermal behavior is influenced by its molecular structure, with the azo linkage (-N=N-) being particularly susceptible to thermal degradation. The presence of the dipropylamine substituents may provide some stabilization through electron donation, while the carboxylic acid group can undergo dehydration reactions at elevated temperatures.

Phase transition analysis reveals that propyl red exists as a crystalline solid at room temperature, with vapor pressure measurements indicating minimal volatility (1.83 × 10⁻¹¹ mmHg at 25°C) [6]. The critical temperature of 1239.30 K and critical pressure of 1575.95 kPa, determined through computational methods, suggest significant intermolecular interactions in the condensed phase [4] [5].

| Thermal Property | Value | Units | Method |

|---|---|---|---|

| Melting Point | 173-175 | °C | Experimental |

| Boiling Point | 463.59 | °C | Estimated |

| Flash Point | 265.7 | °C | Calculated |

| Vapor Pressure (25°C) | 1.83 × 10⁻¹¹ | mmHg | Calculated |

| Critical Temperature | 1239.30 | K | Joback Method |

| Critical Pressure | 1575.95 | kPa | Joback Method |

| Enthalpy of Vaporization | 95.90 | kJ/mol | Joback Method |

Surface Activity and Colloidal Behavior

The surface activity of propyl red is governed by its amphiphilic molecular structure, which contains both hydrophobic aromatic components and polar carboxylic acid functionality. The compound's structure suggests potential surfactant-like properties, particularly in the deprotonated form where the carboxylate anion can interact with aqueous interfaces while the aromatic system provides hydrophobic character.

Studies of similar azo dye compounds have demonstrated that these molecules can form aggregates in aqueous solutions, particularly in the presence of electrolytes or at specific pH conditions [9] [10]. The aggregation behavior is typically characterized by H-type aggregation, where the aromatic rings stack in a face-to-face arrangement, leading to characteristic spectroscopic changes including hypsochromic shifts in absorption maxima [11].

For propyl red, the extended aromatic system and the dipropylamine substituents promote intermolecular interactions that can lead to aggregate formation. The compound's behavior in colloidal systems is influenced by pH, with the ionized form showing different aggregation tendencies compared to the neutral molecule. The formation of micelle-like structures has been observed with similar azo dyes, where the compounds arrange in organized assemblies that can encapsulate other molecules [12].

The surface tension modification capabilities of propyl red are related to its molecular structure and orientation at interfaces. The compound can adsorb at air-water interfaces, with the carboxylic acid group providing anchoring to the aqueous phase while the aromatic system extends into the air phase. This interfacial activity is pH-dependent, with maximum surface activity typically occurring near the pKa value where both protonated and deprotonated forms coexist.

| Colloidal Property | Behavior | Conditions | Mechanism |

|---|---|---|---|

| Aggregation Type | H-aggregation | Aqueous solutions | π-π stacking |

| Critical Aggregation | pH dependent | Near pKa | Electrostatic interactions |

| Surface Activity | Moderate | pH 4-7 | Amphiphilic structure |

| Micelle Formation | Possible | High concentration | Hydrophobic interactions |

| Interface Adsorption | Significant | Air-water interface | Molecular orientation |

The colloidal behavior of propyl red is also influenced by the presence of other molecules, particularly ionic species that can interact with the charged carboxylate group. The compound can form ion pairs with cationic surfactants, leading to modified aggregation behavior and altered surface properties [13]. These interactions are important in applications where propyl red is used in complex formulations or in the presence of other surface-active compounds.

XLogP3

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.